

# 4-Bromo-2,3,5,6-tetrafluorophenol physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Bromo-2,3,5,6-tetrafluorophenol

Cat. No.: B157915

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## An In-depth Technical Guide to 4-Bromo-2,3,5,6-tetrafluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Bromo-2,3,5,6-tetrafluorophenol** (CAS No. 1998-61-4), a key fluorinated organic building block. This document is intended for researchers and professionals in the fields of chemical synthesis, drug development, and materials science who utilize halogenated phenols as versatile intermediates.

## Core Physical and Chemical Properties

**4-Bromo-2,3,5,6-tetrafluorophenol** is a highly functionalized aromatic compound, characterized by a hydroxyl group and five halogen substituents on a benzene ring. These features impart unique reactivity and properties, making it a valuable precursor in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.<sup>[1]</sup> Its physical state is often described as a solid or semi-solid, indicating a low melting point.<sup>[2]</sup>

## Data Presentation: Physical and Chemical Characteristics

The quantitative properties of **4-Bromo-2,3,5,6-tetrafluorophenol** are summarized in the table below. It is important to note that while some data points are well-established, others, such as the atmospheric boiling point, have limited or potentially inconsistent reporting in available literature.

Property	Value	Citation(s)
CAS Number	1998-61-4	
Molecular Formula	C <sub>6</sub> HBrF <sub>4</sub> O	
Molecular Weight	244.97 g/mol	[3]
IUPAC Name	4-bromo-2,3,5,6-tetrafluorophenol	[2]
Appearance	Solid or Semi-solid	[2]
Melting Point	38 °C	
Boiling Point	76 °C at 760 mmHg (Note: This value is likely erroneous and may refer to boiling under reduced pressure)	
Purity	≥96%	[2][3]
Storage Temperature	Room Temperature, under inert atmosphere	[2]

**Note on Boiling Point:** The reported atmospheric boiling point of 76 °C is unusually low for a compound with this molecular weight and should be treated with caution. For comparison, the structurally similar compound 4-Bromo-2,3,5,6-tetrafluoropyridine has a boiling point of 134-135 °C.[4]

**Note on Solubility and Density:** Specific experimental data for density and solubility are not readily available in the cited literature. Based on the structure, it is anticipated to have good solubility in polar aprotic organic solvents like DMSO and DMF, and moderate solubility in other organic solvents such as alcohols and chlorinated solvents.[5]

## Spectral Properties

Detailed spectral data is crucial for the identification and characterization of **4-Bromo-2,3,5,6-tetrafluorophenol**. While specific spectra are often proprietary to chemical suppliers, the expected characteristics are described below.

- $^1\text{H}$  NMR: The proton nuclear magnetic resonance spectrum is expected to be simple, showing a single, broad singlet for the hydroxyl proton. The chemical shift of this proton can vary depending on the solvent and concentration.
- $^{13}\text{C}$  NMR: The carbon spectrum will be more complex due to C-F coupling. Due to the molecule's symmetry, three distinct carbon signals are expected: one for the carbon bearing the hydroxyl group, one for the carbon with the bromine atom, and one for the four carbons bonded to fluorine atoms.
- $^{19}\text{F}$  NMR: The fluorine-19 NMR is a powerful tool for characterizing this compound.<sup>[6]</sup> Due to the  $\text{C}_2$  symmetry of the molecule, the four fluorine atoms are chemically equivalent, and a single signal is expected in the spectrum. The chemical shift would be in the typical range for aromatic fluorine atoms.<sup>[7][8]</sup>
- FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch (a broad peak around  $3200\text{--}3600\text{ cm}^{-1}$ ), aromatic C=C stretching (around  $1450\text{--}1600\text{ cm}^{-1}$ ), C-O stretching (around  $1200\text{ cm}^{-1}$ ), and strong C-F stretching bands (typically in the  $1000\text{--}1300\text{ cm}^{-1}$  region). A C-Br stretching vibration would be observed at lower frequencies (typically  $500\text{--}600\text{ cm}^{-1}$ ).<sup>[9]</sup>
- Mass Spectrometry: Under electron ionization (EI), the mass spectrum would show a prominent molecular ion ( $\text{M}^+$ ) peak. A key diagnostic feature would be the isotopic pattern for bromine, with an  $(\text{M}+2)^+$  peak of nearly equal intensity to the  $\text{M}^+$  peak, due to the natural abundance of the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes.<sup>[10]</sup> Common fragmentation pathways would likely involve the loss of Br, CO, and HF.

## Reactivity and Applications

**4-Bromo-2,3,5,6-tetrafluorophenol** is primarily used as an intermediate in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations:

- **Phenolic Hydroxyl Group:** The hydroxyl group can undergo standard reactions such as etherification (e.g., O-methylation), esterification, and conversion to a nonaflate or triflate, which are excellent leaving groups for cross-coupling reactions.
- **Aromatic Ring:** The highly fluorinated ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution ( $S_NAr$ ) reactions, where a strong nucleophile can displace one of the fluorine atoms.
- **Carbon-Bromine Bond:** The C-Br bond is a key site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its use in constructing complex molecular frameworks for pharmaceuticals and agrochemicals.<sup>[1]</sup>

## Experimental Protocols

A specific, peer-reviewed synthesis protocol for **4-Bromo-2,3,5,6-tetrafluorophenol** is not readily available in the public literature. However, a plausible and standard method would involve the electrophilic bromination of 2,3,5,6-tetrafluorophenol. The following is a representative experimental protocol based on general procedures for the bromination of activated aromatic rings.

### Representative Synthesis Protocol: Bromination of 2,3,5,6-Tetrafluorophenol

**Objective:** To synthesize **4-Bromo-2,3,5,6-tetrafluorophenol** via electrophilic aromatic substitution.

#### Materials:

- 2,3,5,6-Tetrafluorophenol
- Liquid Bromine ( $Br_2$ )
- Dichloromethane ( $CH_2Cl_2$ ) or Carbon Tetrachloride ( $CCl_4$ ) (solvent)
- Anhydrous Sodium Sulfate ( $Na_2SO_4$ ) or Magnesium Sulfate ( $MgSO_4$ ) (drying agent)
- Saturated aqueous Sodium Bicarbonate ( $NaHCO_3$ ) solution

- Saturated aqueous Sodium Bisulfite ( $\text{NaHSO}_3$ ) solution
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,5,6-tetrafluorophenol (1.0 eq) in dichloromethane. Cool the solution to 0-5 °C using an ice bath.
- **Bromine Addition:** Slowly add a solution of bromine (1.0-1.1 eq) in dichloromethane dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, quench the excess bromine by slowly adding saturated aqueous sodium bisulfite solution until the red-brown color of bromine disappears.
- **Work-up:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

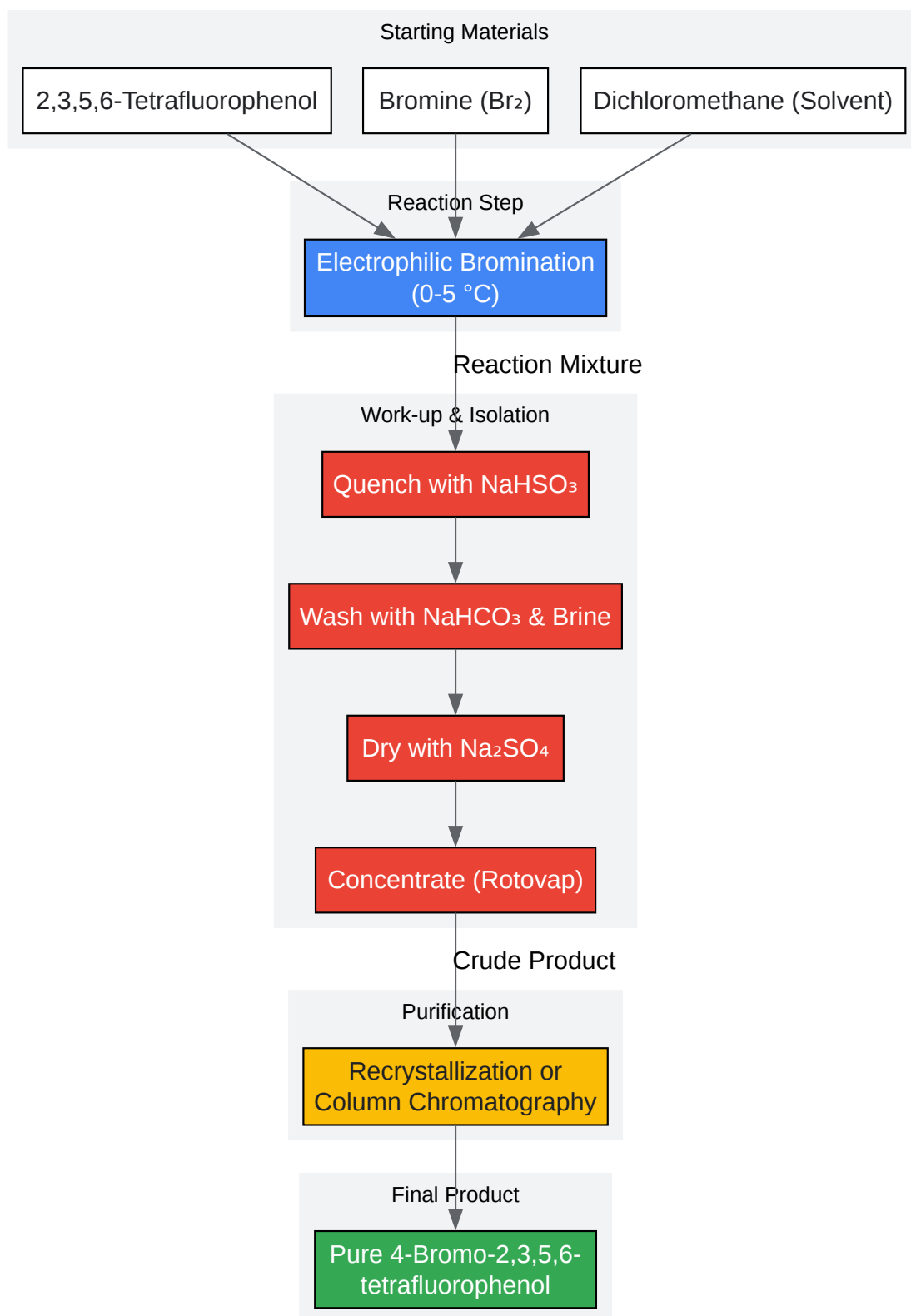
- Purification: The crude **4-Bromo-2,3,5,6-tetrafluorophenol** can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel.

Safety Note: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

## Mandatory Visualizations

### Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of **4-Bromo-2,3,5,6-tetrafluorophenol** as described in the representative protocol.



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Caption: Synthesis workflow for **4-Bromo-2,3,5,6-tetrafluorophenol**.

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- To cite this document: BenchChem. [4-Bromo-2,3,5,6-tetrafluorophenol physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157915#4-bromo-2-3-5-6-tetrafluorophenol-physical-and-chemical-properties]

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